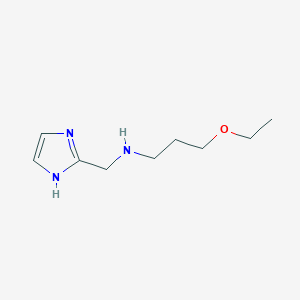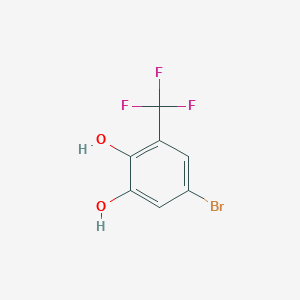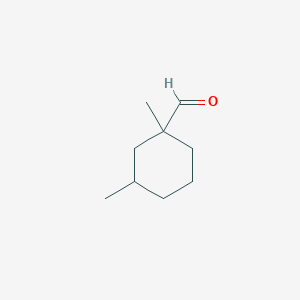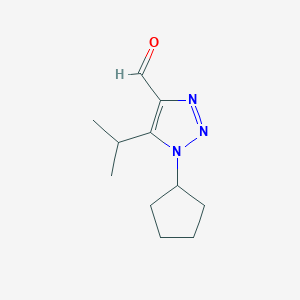![molecular formula C13H19NO2 B13276823 4-[(2-Methoxyphenyl)methoxy]piperidine](/img/structure/B13276823.png)
4-[(2-Methoxyphenyl)methoxy]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Methoxyphenyl)methoxy]piperidine is a chemical compound with the molecular formula C13H19NO2 It is a derivative of piperidine, a six-membered heterocyclic amine, and features a methoxyphenyl group attached to the piperidine ring via a methoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methoxyphenyl)methoxy]piperidine typically involves the reaction of 2-methoxybenzyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methoxyphenyl)methoxy]piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The piperidine ring can be reduced to form a piperidine derivative with different substituents.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include 2-methoxybenzaldehyde or 2-methoxybenzoic acid.
Reduction: Products may include various piperidine derivatives.
Substitution: Products depend on the nucleophile used but can include a wide range of substituted piperidines.
Scientific Research Applications
4-[(2-Methoxyphenyl)methoxy]piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study the interactions of piperidine derivatives with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-Methoxyphenyl)methoxy]piperidine involves its interaction with specific molecular targets in biological systems. The methoxyphenyl group can interact with various receptors or enzymes, modulating their activity. The piperidine ring can also participate in binding interactions, contributing to the compound’s overall biological effects. Specific pathways and targets depend on the context of its use in research or therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
4-(2-Methoxyphenyl)piperidine: Similar structure but lacks the methoxy linkage.
4-(4-Methoxyphenyl)piperidine: Similar structure with a methoxy group at a different position.
para-Methoxyphenylpiperazine: A piperazine derivative with a methoxyphenyl group.
Uniqueness
4-[(2-Methoxyphenyl)methoxy]piperidine is unique due to the presence of both a methoxyphenyl group and a methoxy linkage, which can influence its chemical reactivity and biological activity. This combination of structural features can result in distinct interactions with molecular targets and unique applications in research and industry .
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
4-[(2-methoxyphenyl)methoxy]piperidine |
InChI |
InChI=1S/C13H19NO2/c1-15-13-5-3-2-4-11(13)10-16-12-6-8-14-9-7-12/h2-5,12,14H,6-10H2,1H3 |
InChI Key |
FTYCCQKEFAMLOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1COC2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(Aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13276750.png)

![(Furan-2-ylmethyl)[3-(methylsulfanyl)propyl]amine](/img/structure/B13276770.png)



![1-{[1-(3,5-Dimethylphenyl)ethyl]amino}propan-2-ol](/img/structure/B13276784.png)



![N-[(4-bromothiophen-2-yl)methyl]-1-methylpiperidin-4-amine](/img/structure/B13276808.png)



